![molecular formula C31H28N4O2 B13674057 1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)
1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane is a complex organic compound that features two benzimidazole groups attached to a pentane backbone via phenoxy linkages. Benzimidazole is a bicyclic compound that consists of fused benzene and imidazole rings, known for its broad spectrum of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane typically involves the nucleophilic substitution reaction. One common method involves reacting 2-benzimidazolylphenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete substitution .
Analyse Chemischer Reaktionen
1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane can undergo various chemical reactions, including:
Oxidation: The benzimidazole groups can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the benzimidazole groups can be achieved using reducing agents such as sodium borohydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include polar aprotic solvents, bases like potassium carbonate, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions, which can be studied for their catalytic and spectral properties.
Biology: The compound’s ability to bind to DNA makes it useful in studying DNA interactions and as a potential therapeutic agent.
Industry: It can be used in the development of optical sensors for bioimaging and in photovoltaic devices.
Wirkmechanismus
The mechanism of action of 1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane involves its ability to bind to DNA grooves, which can lead to DNA cleavage. This interaction is mediated by the benzimidazole groups, which mimic the properties of natural nucleotides. The compound can also form coordination complexes with metal ions, which can enhance its biological activity and facilitate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane is unique due to its dual benzimidazole groups and pentane backbone. Similar compounds include:
2,2’-Bis(benzimidazolyl): This compound has two benzimidazole groups attached directly to each other.
1,4-Bis(benzimidazolyl)butane: Similar structure but with a butane backbone instead of pentane.
N-substituted benzimidazoles: These compounds have various substituents on the benzimidazole ring, which can alter their biological and chemical properties.
Each of these compounds has unique properties and applications, but this compound stands out due to its specific structure and the resulting biological activities.
Eigenschaften
Molekularformel |
C31H28N4O2 |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
2-[4-[5-[4-(1H-benzimidazol-2-yl)phenoxy]pentoxy]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C31H28N4O2/c1(6-20-36-24-16-12-22(13-17-24)30-32-26-8-2-3-9-27(26)33-30)7-21-37-25-18-14-23(15-19-25)31-34-28-10-4-5-11-29(28)35-31/h2-5,8-19H,1,6-7,20-21H2,(H,32,33)(H,34,35) |
InChI-Schlüssel |
FVYHAXWUPTYOAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)OCCCCCOC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



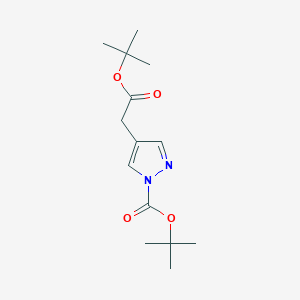
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid](/img/structure/B13673985.png)

![4-Benzyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13674001.png)

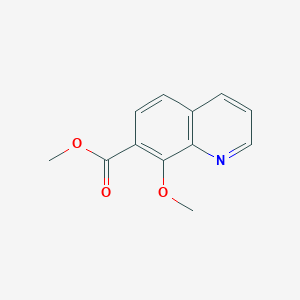
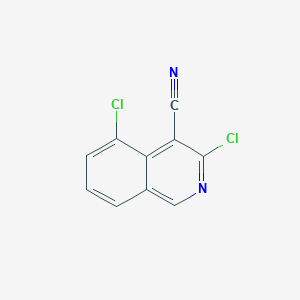

![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)

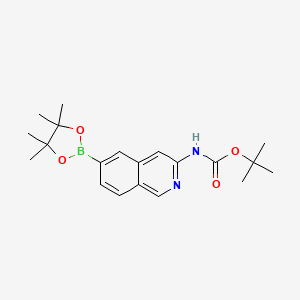
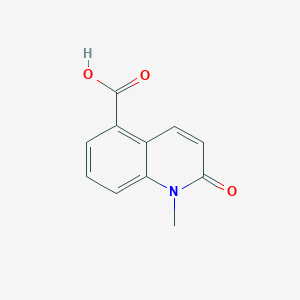
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
